molecular formula C22H26Cl3N5O B2531988 N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride CAS No. 1323621-77-7

N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride

Cat. No.: B2531988
CAS No.: 1323621-77-7
M. Wt: 482.83
InChI Key: PMDFAWUZXWSJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride” is a chemical compound with the molecular formula C19H22ClN3O . It is a derivative of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide .


Synthesis Analysis

The synthesis of similar compounds involves the alkylation reaction of the corresponding amines with previously obtained alkylating reagents . The starting materials 2-(2-chlorophenyl) and 2-(3-chlorophenyl) succinic acids were prepared in line with the method described by Miller and Long .


Molecular Structure Analysis

The molecular structure of this compound is defined by a nitrogen heterocyclic system, usually imide or lactam, and phenyl or alkyl groups attached to the heterocyclic system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cyclocondensation of 1 or 2 with aminoacetic acid, yielding in 3-(2-chlorophenyl) and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl acetic acids .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 343.85 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

ACAT Inhibition for Disease Treatment

The compound has been identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, exhibiting significant selectivity over ACAT-2. The enhanced aqueous solubility and oral absorption suggest its potential in treating diseases involving ACAT-1 overexpression, such as atherosclerosis and Alzheimer's disease. This insight was drawn from the study on the discovery of a clinical candidate for ACAT inhibition, indicating the therapeutic possibilities of similar compounds in incurable diseases (K. Shibuya et al., 2018).

Anthelmintic Activity

Research into novel synthesized compounds containing benzimidazole and triazole moieties, which are structurally related to N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride, has shown good anthelmintic activity. This study presents the compound's potential for developing new anthelmintic drugs that could be more effective against parasitic worms (P. S. Kumar & J. Sahoo, 2014).

Anticholinesterase Activity

The investigation of benzothiazole derivatives, which include piperazine and thiocarbamate moieties, demonstrated potential anticholinesterase properties. These compounds, by inhibiting acetylcholinesterase (AChE), could be valuable for treating diseases characterized by cholinergic dysfunction, such as Alzheimer's disease. This research highlights the potential application of these compounds in neurodegenerative disease management (U. Mohsen et al., 2014).

Anticancer Activity

A series of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides were synthesized and evaluated for their in vitro anticancer activity. These compounds, structurally related to the N-benzyl derivative, showed significant activity against various human cancer cell lines, underscoring the potential of these compounds in cancer therapy. The research provides a foundation for further investigation into the anticancer properties of similar compounds (Lingaiah Boddu et al., 2018).

CNS Agent Evaluation

The synthesis and evaluation of new compounds for their potential as central nervous system (CNS) agents were explored. By studying the chemical structure and pharmacological activity, researchers aim to develop novel therapeutic agents that could address various CNS disorders, highlighting the broad applicability of compounds within this chemical class in neuroscience research (S. Verma et al., 2017).

Mechanism of Action

Target of Action

The primary target of N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is the neuronal voltage-sensitive sodium channels (site 2) . These channels play a crucial role in the generation and propagation of action potentials in neurons, thus making them a key target for anticonvulsant drugs .

Mode of Action

This compound interacts with its target by binding to the neuronal voltage-sensitive sodium channels (site 2) . This binding inhibits the function of these channels, reducing the excitability of neurons and preventing the generation of action potentials . This results in an overall decrease in neuronal activity, which can help to control seizures .

Biochemical Pathways

It is known that the compound’s anticonvulsant activity is linked to its ability to inhibit neuronal voltage-sensitive sodium channels . By inhibiting these channels, the compound can prevent the generation of action potentials, thus reducing neuronal excitability and controlling seizures .

Result of Action

The result of the action of this compound is a reduction in neuronal excitability, which can help to control seizures . By inhibiting the function of neuronal voltage-sensitive sodium channels, the compound prevents the generation of action potentials, leading to an overall decrease in neuronal activity .

Action Environment

The action of this compound can be influenced by various environmental factors For example, the presence of other drugs, the patient’s health status, and genetic factors can all affect the compound’s efficacy and stability

Future Directions

Future research could focus on further understanding the mechanism of action of this compound and its potential applications. The anticonvulsant activity of similar compounds suggests potential use in the treatment of epilepsy .

Biochemical Analysis

Biochemical Properties

The compound has been designed as an analog of previously obtained anticonvulsant active pyrrolidine-2,5-diones . The most potent derivative was observed as a moderate binder to the neuronal voltage-sensitive sodium channels (site 2) . This suggests that N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride may interact with these channels, affecting their function and potentially influencing biochemical reactions within the cell.

Cellular Effects

The compound has shown activity exclusively in the maximal electroshock (MES) seizures, especially for 3-(trifluoromethyl)anilide derivatives . This suggests that this compound may have an impact on cell signaling pathways, potentially influencing gene expression and cellular metabolism.

Molecular Mechanism

The most probable molecular mechanism of action for this compound relies on interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This interaction could lead to changes in gene expression, enzyme inhibition or activation.

Dosage Effects in Animal Models

In animal models of epilepsy, the compound showed more beneficial ED50 and protective index values than the reference drug—valproic acid

Properties

IUPAC Name

N-benzyl-2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O.2ClH/c23-19-7-4-8-20(15-19)28-10-9-24-22(28)27-13-11-26(12-14-27)17-21(29)25-16-18-5-2-1-3-6-18;;/h1-10,15H,11-14,16-17H2,(H,25,29);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDFAWUZXWSJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=CC=CC=C2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.